molecular formula C26H32N4O4 B10841383 2,7-Bis[2-(butylamino)acetamido]anthraquinone

2,7-Bis[2-(butylamino)acetamido]anthraquinone

Cat. No.: B10841383
M. Wt: 464.6 g/mol
InChI Key: FYPZVYMKSUFNRS-UHFFFAOYSA-N
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Description

2,7-Bis[2-(butylamino)acetamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound has garnered attention due to its potential therapeutic properties, especially in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[2-(butylamino)acetamido]anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone followed by amination. The general steps are as follows :

    Acetylation: 2,7-diaminoanthraquinone is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces acetyl groups at the amino positions.

    Amination: The acetylated product is then reacted with butylamine under controlled conditions to introduce the butylamino groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis[2-(butylamino)acetamido]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Anthraquinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced anthraquinone derivatives with fewer oxygen atoms.

    Substitution: Substituted anthraquinone derivatives with various alkyl or aryl groups.

Scientific Research Applications

2,7-Bis[2-(butylamino)acetamido]anthraquinone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of telomerase, an enzyme responsible for maintaining telomere length in chromosomes. By inhibiting telomerase, 2,7-Bis[2-(butylamino)acetamido]anthraquinone can induce cellular senescence and apoptosis in cancer cells . The molecular targets include the telomerase catalytic subunit and associated proteins involved in telomere maintenance.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diaminoanthraquinone: A precursor in the synthesis of 2,7-Bis[2-(butylamino)acetamido]anthraquinone.

    2,7-Diacetylaminoanthraquinone: An intermediate in the synthesis process.

    Doxorubicin: An anthraquinone derivative used as an anticancer drug.

Uniqueness

This compound is unique due to its dual butylaminoacetamido groups, which enhance its ability to interact with biological targets and improve its solubility and bioavailability compared to other anthraquinone derivatives .

Properties

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

2-(butylamino)-N-[7-[[2-(butylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide

InChI

InChI=1S/C26H32N4O4/c1-3-5-11-27-15-23(31)29-17-7-9-19-21(13-17)26(34)22-14-18(8-10-20(22)25(19)33)30-24(32)16-28-12-6-4-2/h7-10,13-14,27-28H,3-6,11-12,15-16H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

FYPZVYMKSUFNRS-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCCCC

Origin of Product

United States

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